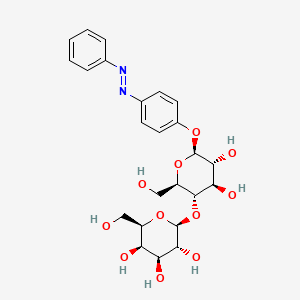

Azophenyl beta-D-lactoside

Description

Azophenyl beta-D-lactoside is a synthetic glycoside characterized by a beta-D-lactosyl moiety (a disaccharide of galactose and glucose linked via a β-1→4 bond) conjugated to an azophenyl group. This compound has garnered interest in supramolecular chemistry and materials science due to its ability to form hydrogen-bonded complexes and liquid crystalline phases. Its azophenyl group enables photoresponsive behavior, while the lactoside moiety facilitates molecular recognition and self-assembly .

Properties

CAS No. |

56503-35-6 |

|---|---|

Molecular Formula |

C24H30N2O11 |

Molecular Weight |

522.5 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-phenyldiazenylphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H30N2O11/c27-10-15-17(29)18(30)20(32)24(35-15)37-22-16(11-28)36-23(21(33)19(22)31)34-14-8-6-13(7-9-14)26-25-12-4-2-1-3-5-12/h1-9,15-24,27-33H,10-11H2/t15-,16-,17+,18+,19-,20-,21-,22-,23-,24+/m1/s1 |

InChI Key |

VGFJAUZHCFPQBJ-ARYMTDNSSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Synonyms |

azophenyl beta-D-lactoside |

Origin of Product |

United States |

Chemical Reactions Analysis

Biochemical Interactions with Lectins

Azophenyl β-D-lactoside demonstrates selective binding behavior with plant lectins, particularly isolectins from Griffonia simplicifolia:

Precipitation Studies

-

A4 Isolectin : Shows no precipitation with azophenyl β-D-lactoside-BSA conjugates, indicating weak affinity for terminal β-linked galactose .

-

B4 Isolectin : Similarly, no precipitation occurs, contrasting with strong interactions observed for α-D-galactoside-BSA conjugates .

Comparative Reactivity

The table below summarizes lectin-binding outcomes for related conjugates:

Glycosidase Resistance

The β-(1→4) glycosidic bond in azophenyl β-D-lactoside resists hydrolysis by common β-galactosidases, likely due to steric hindrance from the aromatic azophenyl group .

Role in Affinity Chromatography

Azophenyl β-D-lactoside-BSA conjugates are used to study carbohydrate-protein interactions. Despite lacking reactivity with concanavalin A , these conjugates serve as negative controls in assays targeting α-linked glycans.

Mass Spectrometry (MS)

-

LC-MS/MS : Fragmentation patterns show prominent peaks at m/z 274.1285 ([M+NH₄]⁺), with diagnostic fragments at m/z 61.0114 (C₂H₅O₂⁺) and 148.9719 (C₆H₅N₂O⁻) .

-

Collision Energy Effects : Higher energy (65 eV) enhances cleavage of the glycosidic bond, yielding lactose-specific ions .

UV-Vis Spectroscopy

Comparison with Similar Compounds

4-Methylumbelliferyl Beta-D-Lactoside

Structural Differences :

- Azophenyl beta-D-lactoside features an azophenyl group, whereas 4-methylumbelliferyl beta-D-lactoside substitutes this with a 4-methylumbelliferyl fluorophore.

- Both retain the beta-D-lactosyl core but differ in their aglycone moieties.

Physicochemical and Functional Properties :

- Applications :

- 4-Methylumbelliferyl beta-D-lactoside is widely used as a fluorescent substrate for glycosidase enzyme assays due to its umbelliferyl group, which releases a fluorescent product upon hydrolysis .

- This compound is primarily studied for its mesomorphic behavior and role in supramolecular H-bonded networks, making it suitable for liquid crystal displays and photoresponsive materials .

- Stability :

Methyl Beta-Allolactoside and Methyl Alpha-Lactoside

Structural Differences :

Crystallographic and Physicochemical Insights :

- Crystal Packing : Beta-linked lactosides (e.g., methyl beta-allolactoside) exhibit tighter intermolecular hydrogen bonding compared to alpha-linked derivatives, enhancing their stability in solid-state applications .

- Solubility : this compound’s aromatic azophenyl group reduces aqueous solubility relative to methylated lactosides, which are more polar .

Azophenyl Nicotinate Derivatives

Functional and Mesomorphic Behavior :

- Azophenyl nicotinate derivatives form chair- and V-shaped supramolecular complexes via H-bonding, similar to this compound. However, the lactoside moiety in the latter introduces chirality and carbohydrate-specific interactions, enabling more complex self-assembly pathways .

- Thermotropic Properties : Thiobenzoate analogs with terminal chlorine substituents (e.g., in studies by Ossowska-Chruściel et al.) exhibit smectic phases at lower temperatures (80–120°C) compared to azophenyl lactosides, which stabilize nematic phases at higher ranges (120–150°C) .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.